molecular formula C11H13N3O4 B2944845 ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate CAS No. 134747-25-4

ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate

Cat. No.: B2944845
CAS No.: 134747-25-4
M. Wt: 251.242
InChI Key: SZFYBUZXCRKPOZ-UHFFFAOYSA-N
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Description

Ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a nitrophenyl group attached to a hydrazinylidene moiety, which is further connected to an ethyl ester of propanoic acid

Preparation Methods

The synthesis of ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate typically involves the condensation reaction between ethyl acetoacetate and 3-nitrophenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction: Ethyl acetoacetate reacts with 3-nitrophenylhydrazine in the presence of an acid catalyst (e.g., hydrochloric acid) under reflux conditions to form the desired hydrazone product.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Chemical Reactions Analysis

Ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The hydrazone moiety can be oxidized to form corresponding azines or other oxidation products using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles can replace the nitro group under suitable conditions.

Common reagents and conditions for these reactions include hydrogen gas with palladium catalyst for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The hydrazone moiety can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate can be compared with other similar compounds, such as:

    Ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]propanoate: Similar structure but with the nitro group in the para position, which can influence its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

    Ethyl (2E)-2-[(3-aminophenyl)hydrazinylidene]propanoate: The nitro group is reduced to an amino group, significantly altering its chemical and biological properties.

Properties

IUPAC Name

ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-5-4-6-10(7-9)14(16)17/h4-7,13H,3H2,1-2H3/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBCOJHYBVQZQX-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC(=CC=C1)[N+](=O)[O-])/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18794-99-5
Record name 18794-99-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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